N-(Cyclopropylmethyl)piperidine-3-carboxamide
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Overview
Description
N-(Cyclopropylmethyl)piperidine-3-carboxamide is a chemical compound with the molecular formula C10H18N2O It is a piperidine derivative, characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom and a carboxamide group at the third position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)piperidine-3-carboxamide typically involves the reaction of piperidine derivatives with cyclopropylmethyl halides under basic conditions. One common method includes the use of piperidine-3-carboxamide as a starting material, which is then reacted with cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropylmethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various N-substituted piperidine-3-carboxamide derivatives.
Scientific Research Applications
N-(Cyclopropylmethyl)piperidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other functional materials.
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the piperidine ring play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclopropylmethyl)piperidine-4-carboxamide
- N-(Cyclopropylmethyl)piperidine-2-carboxamide
- N-(Cyclopropylmethyl)pyrrolidine-3-carboxamide
Uniqueness
N-(Cyclopropylmethyl)piperidine-3-carboxamide is unique due to the specific positioning of the carboxamide group at the third position of the piperidine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable tool in research and development.
Properties
IUPAC Name |
N-(cyclopropylmethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10(12-6-8-3-4-8)9-2-1-5-11-7-9/h8-9,11H,1-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISFHWSTVXRTSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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